argipressin, Pro(4)-hydroxy-Pro(7)-
argipressin, Pro(4)-hydroxy-Pro(7)-
Brand Name:
Vulcanchem
CAS No.:
112953-10-3
VCID:
VC0039175
InChI:
InChI=1S/C46H64N14O12S2/c47-28-22-73-74-23-33(45(72)60-21-27(62)18-35(60)43(70)54-29(8-4-14-52-46(50)51)39(66)53-20-37(49)64)58-41(68)31(19-36(48)63)56-42(69)34-9-5-15-59(34)44(71)32(17-24-6-2-1-3-7-24)57-40(67)30(55-38(28)65)16-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-35,61-62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H,53,66)(H,54,70)(H,55,65)(H,56,69)(H,57,67)(H,58,68)(H4,50,51,52)/t27-,28+,29+,30+,31+,32+,33+,34+,35+/m1/s1
SMILES:
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CC(CC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N
Molecular Formula:
C46H64N14O12S2
Molecular Weight:
1069.2 g/mol
argipressin, Pro(4)-hydroxy-Pro(7)-
CAS No.: 112953-10-3
Main Products
VCID: VC0039175
Molecular Formula: C46H64N14O12S2
Molecular Weight: 1069.2 g/mol
CAS No. | 112953-10-3 |
---|---|
Product Name | argipressin, Pro(4)-hydroxy-Pro(7)- |
Molecular Formula | C46H64N14O12S2 |
Molecular Weight | 1069.2 g/mol |
IUPAC Name | (2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C46H64N14O12S2/c47-28-22-73-74-23-33(45(72)60-21-27(62)18-35(60)43(70)54-29(8-4-14-52-46(50)51)39(66)53-20-37(49)64)58-41(68)31(19-36(48)63)56-42(69)34-9-5-15-59(34)44(71)32(17-24-6-2-1-3-7-24)57-40(67)30(55-38(28)65)16-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-35,61-62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H,53,66)(H,54,70)(H,55,65)(H,56,69)(H,57,67)(H,58,68)(H4,50,51,52)/t27-,28+,29+,30+,31+,32+,33+,34+,35+/m1/s1 |
Standard InChIKey | PSKIEMUWIQOKOB-DSSWNZNCSA-N |
Isomeric SMILES | C1C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N |
SMILES | C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CC(CC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N |
Canonical SMILES | C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N5CC(CC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)O)CC(=O)N |
Sequence | CYFPNCXRG |
Synonyms | 4-Pro-7-hydroxy-Pro-argipressin 4-Pro-7-OH-Pro-AVP arginine vasopressin, Pro(4)-hydroxy-Pro(7)- argipressin, Pro(4)-hydroxy-Pro(7)- argipressin, prolyl(4)-hydroxyproline(7)- |
PubChem Compound | 194995 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume